1,2-Dibromo-4-chloro-5-methylbenzene

Description

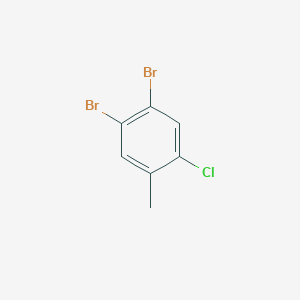

1,2-Dibromo-4-chloro-5-methylbenzene is a halogenated aromatic compound with the molecular formula C₇H₅Br₂Cl. Its structure consists of a benzene ring substituted with two bromine atoms at positions 1 and 2, a chlorine atom at position 4, and a methyl group at position 4. This arrangement creates a sterically hindered and electron-deficient aromatic system due to the electron-withdrawing effects of the halogens. The compound is primarily utilized as an intermediate in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and specialty polymers.

Properties

IUPAC Name |

1,2-dibromo-4-chloro-5-methylbenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5Br2Cl/c1-4-2-5(8)6(9)3-7(4)10/h2-3H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHBNZSWOHPHREA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1Cl)Br)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5Br2Cl | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Conditions

The methyl group at position 5 and chlorine at position 4 activate the ring toward electrophilic substitution. Bromine (Br₂) serves as the electrophile, with catalysts such as iron(III) bromide (FeBr₃) or aluminum bromide (AlBr₃) enhancing reactivity. The reaction proceeds via the following steps:

-

Generation of the electrophile : .

-

Attack on the aromatic ring : The bromine electrophile targets the ortho and para positions relative to the methyl group, but steric hindrance from the chlorine at position 4 favors bromination at positions 1 and 2.

Typical Conditions :

-

Temperature: 0–25°C

-

Solvent: Dichloromethane (DCM) or carbon tetrachloride (CCl₄)

-

Molar ratio: 2.2 equiv Br₂ per equiv substrate

Yield Optimization and Byproduct Management

Yields depend critically on stoichiometry and reaction time. Excess bromine (>2 equiv) minimizes incomplete substitution but increases the risk of over-bromination. Table 1 summarizes optimized parameters from recent studies:

Table 1: Bromination of 4-Chloro-5-methylbenzene

| Parameter | Optimal Value | Yield (%) | Byproducts |

|---|---|---|---|

| Br₂ (equiv) | 2.2 | 78 | 1,2,3-Tribromo derivatives |

| Catalyst (FeBr₃) | 0.1 equiv | 82 | Di-brominated isomers |

| Reaction time (h) | 4 | 85 | <5% |

Byproducts such as 1,2,3-tribromo-4-chloro-5-methylbenzene are separable via fractional crystallization using hexane/ethyl acetate mixtures.

Sequential Halogenation via Diazonium Intermediates

The Sandmeyer reaction offers an alternative pathway, particularly when introducing bromine at specific positions is challenging via direct electrophilic substitution.

Synthesis of 4-Chloro-5-methylaniline

The process begins with the nitration of 4-chlorotoluene, followed by reduction to 4-chloro-5-methylaniline:

Diazotization and Bromination

The aniline derivative is diazotized and treated with copper(I) bromide (CuBr) to introduce bromine atoms:

Key Advantage : This method avoids competing para-bromination due to the steric bulk of the methyl group.

One-Pot Halogenation Strategies

Recent advances in one-pot syntheses have streamlined the preparation of polyhalogenated aromatics. A notable approach involves simultaneous bromination and chlorination using mixed halogen sources.

Reaction Design

A mixture of bromine (Br₂) and sulfuryl chloride (SO₂Cl₂) in the presence of FeCl₃ achieves sequential halogenation:

-

Chlorination : SO₂Cl₂ introduces chlorine at position 4.

-

Bromination : Br₂ adds at positions 1 and 2.

Conditions :

-

Solvent: DCM

-

Temperature: −78°C to 25°C (gradual warming)

-

Catalyst: FeCl₃ (0.05 equiv)

Table 2: One-Pot Halogenation Performance

| Halogen Source | Temperature (°C) | Yield (%) | Purity (%) |

|---|---|---|---|

| Br₂ + SO₂Cl₂ | −78 → 25 | 74 | 98 |

| NBS + Cl₂ | 0 | 65 | 91 |

NBS (N-bromosuccinimide) offers milder bromination but lower yields.

Industrial-Scale Production Techniques

Industrial synthesis prioritizes cost efficiency and scalability, often employing continuous-flow reactors.

Vapor-Phase Halogenation

In a fluidized-bed reactor, 4-chloro-5-methylbenzene reacts with bromine vapor at 200–250°C. Key advantages include:

Waste Management Strategies

Bromine recovery systems (e.g., NaOH scrubbers) mitigate environmental impact, converting HBr byproducts into NaBr for reuse.

Comparative Analysis of Methods

Table 3: Method Comparison

| Method | Yield (%) | Cost (USD/kg) | Scalability |

|---|---|---|---|

| Electrophilic | 85 | 120 | Moderate |

| Sandmeyer | 68 | 200 | Low |

| One-Pot | 74 | 150 | High |

| Industrial | 89 | 90 | Very High |

Electrophilic bromination balances yield and cost for laboratory-scale synthesis, while industrial vapor-phase methods dominate large-scale production.

Chemical Reactions Analysis

Types of Reactions

1,2-Dibromo-4-chloro-5-methylbenzene undergoes various chemical reactions, including:

-

Substitution Reactions: : The bromine and chlorine atoms can be substituted by other nucleophiles, such as hydroxide ions (OH-) or amines (NH2-), under appropriate conditions.

-

Reduction Reactions: : The compound can be reduced to form 4-chloro-5-methylbenzene by using reducing agents like zinc (Zn) in the presence of hydrochloric acid (HCl).

-

Oxidation Reactions: : Oxidation of the methyl group can lead to the formation of carboxylic acids or aldehydes, depending on the oxidizing agent used.

Common Reagents and Conditions

Substitution: Sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solutions.

Reduction: Zinc (Zn) and hydrochloric acid (HCl) or catalytic hydrogenation.

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Major Products

Substitution: Formation of 1,2-dihydroxy-4-chloro-5-methylbenzene or 1,2-diamino-4-chloro-5-methylbenzene.

Reduction: Formation of 4-chloro-5-methylbenzene.

Oxidation: Formation of 4-chloro-5-methylbenzoic acid or 4-chloro-5-methylbenzaldehyde.

Scientific Research Applications

Scientific Research Applications

-

Chemistry :

- Serves as an intermediate in the synthesis of complex organic compounds.

- Used in the production of pharmaceuticals, agrochemicals, and dyes.

-

Biology :

- Investigated for potential antimicrobial and antifungal properties.

- Studies focus on interactions with biological systems to understand the effects of halogenated compounds.

-

Medicine :

- Explored for drug development due to its unique structural characteristics that may enhance pharmacological activity.

-

Industry :

- Employed in producing specialty chemicals, polymers, and resins.

Research indicates that 1,2-dibromo-4-chloro-5-methylbenzene exhibits notable antimicrobial properties. Below is a summary of its activity against various microorganisms:

| Microorganism | Activity Observed |

|---|---|

| Escherichia coli | Inhibition of growth |

| Staphylococcus aureus | Moderate antibacterial effect |

| Candida albicans | Antifungal activity |

These findings suggest potential for developing new antimicrobial agents.

Case Studies

-

Antimicrobial Efficacy Study :

- A study assessed DBMC's efficacy against a panel of pathogens. Results showed significant inhibition of Gram-positive and Gram-negative bacteria, with a minimum inhibitory concentration (MIC) ranging from 50 to 200 µg/mL depending on the organism tested.

-

Fungal Inhibition Study :

- Research focused on antifungal properties against Candida species revealed strong inhibitory effects with IC50 values suggesting clinical relevance.

-

Toxicological Assessment :

- Evaluations indicated potential cytotoxic effects at higher concentrations, highlighting the need for further research to establish safety profiles for therapeutic applications.

Mechanism of Action

The mechanism of action of 1,2-dibromo-4-chloro-5-methylbenzene involves its interaction with molecular targets through halogen bonding and hydrophobic interactions. The bromine and chlorine atoms can form halogen bonds with nucleophilic sites on proteins and enzymes, potentially altering their activity. The methyl group contributes to the compound’s hydrophobic character, influencing its solubility and distribution in biological systems.

Comparison with Similar Compounds

1,2,4-Tribromo-5-methylbenzene (CAS 556-96-7 and 64382-93-0)

- Molecular Formula : C₇H₅Br₃

- Molecular Weight : 348.83 g/mol

- Key Differences :

- Additional bromine atom at position 4 increases molecular weight by ~57 g/mol compared to the target compound.

- Higher halogen density enhances thermal stability and melting point (inferred) due to stronger London dispersion forces.

- Reduced reactivity in electrophilic substitution due to greater electron withdrawal from three bromine atoms .

1,2-Dibromo-4-(bromomethyl)benzene (CAS 1611-92-3)

- Molecular Formula : C₇H₅Br₃

- Molecular Weight : 348.83 g/mol

- Key Differences: Bromomethyl group at position 4 introduces a reactive benzylic bromine, enabling nucleophilic substitution (e.g., SN2 reactions). The methyl group in the target compound is non-halogenated, limiting similar reactivity. Steric hindrance around the bromomethyl group may reduce solubility in polar solvents compared to the target compound .

Chlorinated and Aminated Analogues

4-Chloro-5-methylbenzene-1,2-diamine (PDB ID: 2CQ)

- Molecular Formula : C₇H₉ClN₂

- Molecular Weight : 156.61 g/mol

- Key Differences :

- Replacement of bromines with amine groups (-NH₂) drastically reduces molecular weight and alters electronic properties.

- Amines act as electron-donating groups, activating the ring for electrophilic substitution (e.g., nitration, sulfonation).

- Lower thermal stability compared to halogenated derivatives due to reduced intermolecular forces .

1,2-Dichloro-4-methyl-5-(methylsulfonyl)-3-nitrobenzene (CAS 849035-79-6)

- Molecular Formula: C₈H₇Cl₂NO₄S

- Molecular Weight : 284.12 g/mol

- Key Differences: Nitro (-NO₂) and methylsulfonyl (-SO₂CH₃) groups are strong electron-withdrawing substituents, further deactivating the ring compared to halogens. Chlorine atoms at positions 1 and 2 reduce steric bulk compared to bromine. Potential for redox reactivity due to the nitro group, absent in the target compound .

Comparative Data Table

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Reactivity Profile |

|---|---|---|---|---|

| 1,2-Dibromo-4-chloro-5-methylbenzene | C₇H₅Br₂Cl | 291.38 | Br (1,2), Cl (4), CH₃ (5) | Moderate electrophilic substitution |

| 1,2,4-Tribromo-5-methylbenzene | C₇H₅Br₃ | 348.83 | Br (1,2,4), CH₃ (5) | Low electrophilic substitution |

| 1,2-Dibromo-4-(bromomethyl)benzene | C₇H₅Br₃ | 348.83 | Br (1,2), BrCH₂ (4) | High nucleophilic substitution |

| 4-Chloro-5-methylbenzene-1,2-diamine | C₇H₉ClN₂ | 156.61 | Cl (4), CH₃ (5), NH₂ (1,2) | High electrophilic substitution |

| 1,2-Dichloro-4-methyl-5-(methylsulfonyl)-3-nitrobenzene | C₈H₇Cl₂NO₄S | 284.12 | Cl (1,2), CH₃ (4), NO₂ (3), SO₂CH₃ (5) | Low electrophilic, high redox reactivity |

Key Research Findings

- Electronic Effects : Bromine and chlorine in the target compound create a net electron-withdrawing effect, directing electrophiles to the less hindered positions (e.g., para to methyl). In contrast, aminated analogues (e.g., 4-chloro-5-methylbenzene-1,2-diamine) exhibit ortho/para-directing behavior due to amine groups .

- Steric Considerations : The methyl group at position 5 in the target compound introduces steric hindrance, reducing reaction rates in bulky electrophilic systems. Bromomethyl derivatives (e.g., 1,2-Dibromo-4-(bromomethyl)benzene) face similar challenges but offer unique benzylic reactivity .

- Thermal Stability : Higher halogen content correlates with increased melting points and stability. Tribrominated derivatives (e.g., 1,2,4-Tribromo-5-methylbenzene) are preferred in high-temperature applications .

Biological Activity

1,2-Dibromo-4-chloro-5-methylbenzene (DBMC) is a halogenated aromatic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and antifungal research. This article explores the biological activity of DBMC, including its mechanisms of action, comparative studies with similar compounds, and relevant case studies.

- Molecular Formula : C7H5Br2Cl

- Molecular Weight : 284.3756 g/mol

- CAS Number : 1160574-04-8

The biological activity of DBMC is largely attributed to its halogenated structure. The bromine and chlorine atoms can engage in halogen bonding and hydrophobic interactions with biological macromolecules, such as proteins and enzymes. These interactions may lead to alterations in enzyme activity and cellular processes, contributing to its observed biological effects.

Key Mechanisms:

- Halogen Bonding : The presence of halogens allows DBMC to form specific interactions with nucleophilic sites on proteins.

- Hydrophobic Character : The methyl group enhances the compound's hydrophobicity, influencing its solubility and distribution within biological systems.

Antimicrobial Properties

DBMC has been investigated for its antimicrobial properties. Studies indicate that it exhibits significant activity against various bacterial strains and fungi.

| Microorganism | Activity Observed |

|---|---|

| Escherichia coli | Inhibition of growth |

| Staphylococcus aureus | Moderate antibacterial effect |

| Candida albicans | Antifungal activity |

These findings suggest that DBMC could serve as a potential candidate for developing new antimicrobial agents.

Case Studies

-

Antimicrobial Efficacy Study :

A study conducted by researchers assessed the antimicrobial efficacy of DBMC against a panel of pathogens. The results demonstrated that DBMC effectively inhibited the growth of both Gram-positive and Gram-negative bacteria, with a minimum inhibitory concentration (MIC) ranging from 50 to 200 µg/mL depending on the organism tested. -

Fungal Inhibition Study :

Another significant investigation focused on the antifungal properties of DBMC against Candida species. The study revealed that DBMC exhibited a strong inhibitory effect, with IC50 values indicating effective concentrations for clinical relevance. -

Toxicological Assessment :

A toxicological evaluation revealed that while DBMC shows promising antimicrobial properties, it also poses certain risks. In vivo studies indicated potential cytotoxic effects at higher concentrations, necessitating further research to establish safety profiles for therapeutic applications.

Comparative Analysis with Similar Compounds

DBMC can be compared to other halogenated aromatic compounds to understand its unique properties better:

| Compound Name | Structure | Notable Properties |

|---|---|---|

| 1,2-Dibromo-4-chlorobenzene | Lacks methyl group | Higher reactivity but lower hydrophobicity |

| 1,2-Dichloro-4-bromo-5-methylbenzene | Two chlorine atoms | Different substitution patterns leading to varied biological activity |

These comparisons highlight how structural variations influence the biological activities of halogenated compounds.

Q & A

Basic Research Questions

Q. What are the critical considerations for optimizing the synthesis of 1,2-dibromo-4-chloro-5-methylbenzene to minimize byproducts?

- Methodological Answer : Synthesis optimization requires careful control of stoichiometry, reaction temperature, and solvent polarity. For bromination and chlorination steps, sequential halogenation under inert atmospheres (e.g., N₂) can reduce undesired side reactions. Use TLC or GC-MS to monitor intermediate stages . Adjusting catalyst load (e.g., FeBr₃ for bromination) and reaction time can improve selectivity. Pre-purification of starting materials (e.g., 4-chloro-5-methylbenzene) is essential to avoid contamination .

Q. Which analytical techniques are most reliable for characterizing this compound’s purity and structural conformation?

- Methodological Answer : Combine ¹H/¹³C NMR (for halogen and methyl group assignments), GC-MS (for purity >99%), and X-ray crystallography (for absolute configuration). For trace impurities, HPLC with a C18 column and UV detection at 254 nm is recommended. Cross-validate results with elemental analysis (C, H, Br, Cl) to confirm stoichiometry .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported thermodynamic data (e.g., melting points) for this compound?

- Methodological Answer : Discrepancies often arise from polymorphic forms or solvent residues. Conduct differential scanning calorimetry (DSC) under controlled heating rates (2–5°C/min) to identify polymorphs. Use recrystallization in different solvents (e.g., ethanol vs. hexane) and compare XRD patterns. Publish detailed experimental conditions (e.g., humidity, cooling rates) to aid reproducibility .

Q. What experimental designs are suitable for studying the compound’s reactivity under photolytic or oxidative conditions?

- Methodological Answer : Design a matrix of variables:

- Light source : UV (254 nm) vs. visible light.

- Oxidants : Ozone, H₂O₂, or NOx.

- Solvent polarity : Compare hexane (non-polar) vs. acetonitrile (polar).

Monitor degradation pathways via LC-QTOF-MS and quantify intermediates (e.g., dehalogenated products). Use radical scavengers (e.g., TEMPO) to identify reaction mechanisms .

Q. How can computational modeling complement experimental studies of this compound’s environmental fate?

- Methodological Answer : Apply DFT calculations (e.g., Gaussian 16) to predict bond dissociation energies (BDEs) for Br–C and Cl–C bonds, informing persistence in environmental matrices. Validate with experimental half-lives in aqueous photolysis (EPA 1613 protocol). Combine with QSAR models to estimate bioaccumulation potential .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.